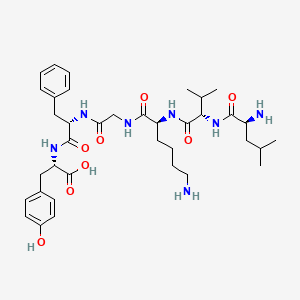![molecular formula C15H14Cl2O4 B14258617 Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy- CAS No. 403657-31-8](/img/structure/B14258617.png)
Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] is an organic compound with the molecular formula C15H16Cl2O4. This compound is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a chloro and a methoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] typically involves the reaction of 4-chloro-3-methoxyphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts, such as acids or bases, can further enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced products.
Substitution: The chloro and methoxy groups on the benzene rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced products.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,1’-[methylenebis(oxy)]bis[3-methoxy-]
- Benzene, 1,1’-[oxybis(methylene)]bis-
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
Uniqueness
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] is unique due to the presence of both chloro and methoxy groups on the benzene rings, which confer distinct chemical and physical properties
Propiedades
Número CAS |
403657-31-8 |
|---|---|
Fórmula molecular |
C15H14Cl2O4 |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-chloro-3-methoxyphenoxy)methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C15H14Cl2O4/c1-18-14-7-10(3-5-12(14)16)20-9-21-11-4-6-13(17)15(8-11)19-2/h3-8H,9H2,1-2H3 |
Clave InChI |
JRUFYFHVMRRVOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCOC2=CC(=C(C=C2)Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


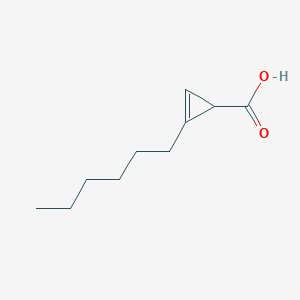
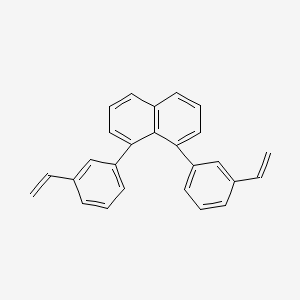
![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)

![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
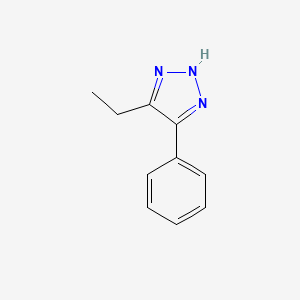
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)


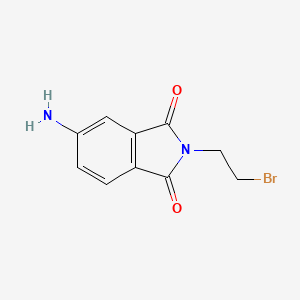
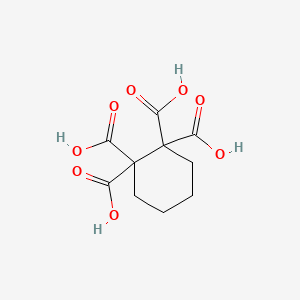
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)
